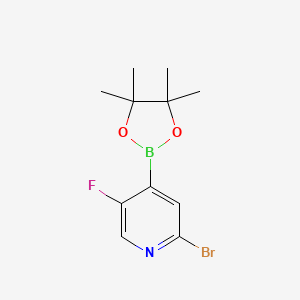

2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with bromine, fluorine, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Bromination: The starting material, 5-fluoro-2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.

Borylation: The brominated intermediate is then subjected to a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like 2-amino-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Cross-Coupling Reactions: The major products are biaryl compounds formed by coupling with aryl halides or vinyl halides.

Scientific Research Applications

Synthesis and Reactivity

The compound is notable for its reactivity in various organic reactions due to the presence of both bromine and fluorine substituents on the pyridine ring. These halogen atoms facilitate several types of reactions:

Metal-Catalyzed Cross-Coupling Reactions

The compound can participate in metal-catalyzed cross-coupling reactions such as:

- Suzuki Coupling : Utilized for forming carbon-carbon bonds between aryl or vinyl boronic acids and halides.

- Stille Coupling : Involves the coupling of organotin reagents with aryl halides.

These reactions are essential in synthesizing complex organic molecules and pharmaceuticals.

Nucleophilic Substitution

The bromine atom serves as a leaving group in nucleophilic substitution reactions. This property allows for the introduction of various nucleophiles such as amines or thiols, enabling the formation of diverse derivatives.

Pharmaceutical Development

The compound's structure makes it a valuable intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against various diseases.

Case Study: Antiviral Compounds

Research has indicated that derivatives of this compound exhibit activity against viral targets. For instance, compounds synthesized through metal-catalyzed reactions have shown promise as inhibitors for enzymes related to viral replication.

Table 1: Comparison of Reaction Types Involving 2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

| Reaction Type | Description | Key Advantages |

|---|---|---|

| Suzuki Coupling | Forms C-C bonds with boronic acids | High yields and selectivity |

| Stille Coupling | Couples organotin reagents with aryl halides | Versatile and applicable to various substrates |

| Nucleophilic Substitution | Substitutes bromine with nucleophiles | Allows for functional group diversification |

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Methoxypyridine-5-boronic acid pinacol ester

- 6-Fluoropyridine-3-boronic Acid Pinacol Ester

Uniqueness

2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which enhances its reactivity and allows for selective functionalization. The tetramethyl-1,3,2-dioxaborolan-2-yl group provides stability and facilitates its use in cross-coupling reactions .

Biological Activity

2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14BBrFNO

- Molecular Weight : 336.39 g/mol

- CAS Number : 2223033-31-4

The compound features a pyridine ring substituted with bromine and fluorine atoms and a dioxaborolane moiety, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cellular signaling pathways. Notably, studies have shown that such compounds can inhibit GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a significant role in various cellular processes including metabolism and cell proliferation .

Inhibitory Effects

- GSK-3β Inhibition :

- Anti-inflammatory Activity :

Efficacy in Assays

The following table summarizes key findings from various assays evaluating the biological activity of this compound:

| Assay Type | Target | IC50 Value | Notes |

|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 8 nM | Potent inhibitor with therapeutic potential |

| Anti-inflammatory Activity | IL-6 Production | N/A | Significant reduction observed |

| Cytotoxicity | HT-22/BV2 Cells | >1000 nM | Low cytotoxicity at therapeutic concentrations |

Case Studies

- Neurodegenerative Disease Models :

- Cancer Cell Lines :

Properties

IUPAC Name |

2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWYZHZMIIPCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.